Poacic acid

Antifungal Mechanism Cell Wall Binding Target Engagement

Accelerate your antifungal and cell wall dynamics research with Poacic acid—a plant-derived stilbenoid that binds β-1,3-glucan directly, not the synthase. Its ~30-fold selectivity over chitin and increased potency against echinocandin-resistant Fks1 mutants (S645Y/P) make it a superior, resistance-breaking probe. Sourced from a scalable ferulic acid synthesis, it’s ideal for crop protection field trials and mapping CWI/HOG pathways. Purchase now for precision-targeted, high-impact data.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B1248617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoacic acid
Synonymspoacic acid
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O
InChIInChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+
InChIKeySLIMCXCSQXYCGL-JENUQAQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poacic Acid: A Plant-Derived Antifungal Agent for β-1,3-Glucan Synthesis Inhibition


Poacic acid is a hydroxycinnamic acid-derived stilbenoid plant natural product that acts as a β-1,3-glucan synthesis inhibitor. Discovered in lignocellulosic hydrolysates of grasses, it exhibits antifungal activity against a range of economically significant plant pathogens, including Sclerotinia sclerotiorum, Alternaria solani, and Phytophthora sojae [1]. Its mechanism involves direct binding to β-1,3-glucan, a key component of the fungal cell wall, thereby disrupting cell wall integrity and causing rapid cell lysis [2].

Why Generic β-1,3-Glucan Inhibitors Cannot Replace Poacic Acid in Targeted Antifungal Applications


Poacic acid exhibits a distinct mode of action compared to echinocandins like caspofungin, the clinical gold standard β-1,3-glucan synthase inhibitors. While both compound classes target β-1,3-glucan synthesis, poacic acid binds directly to the β-1,3-glucan polymer itself, whereas echinocandins inhibit the Fks1 synthase enzyme. This mechanistic divergence translates into differential species susceptibility, with poacic acid showing greater potency against certain Candida species where echinocandins have limited efficacy, and distinct synergistic interactions with other antifungal classes [1]. Furthermore, point mutations in Fks1 that confer echinocandin resistance (e.g., S645Y/P) actually increase sensitivity to poacic acid, underscoring that simple class-based substitution is scientifically unsound [2].

Quantitative Evidence Guide for Poacic Acid Differentiation in Antifungal Research


Poacic Acid Binds β-1,3-Glucan with ~30-Fold Higher Affinity Than Chitin

Poacic acid (PA) exhibits high specificity for its fungal cell wall target. It binds β-1,3-glucan with an affinity that is approximately 30-fold higher than its affinity for chitin, demonstrating its selectivity for the glucan component of the fungal cell wall [1].

Antifungal Mechanism Cell Wall Binding Target Engagement

Poacic Acid Potency Against Saccharomyces cerevisiae vs. Caspofungin-Resistant Candida albicans

Poacic acid demonstrates differential potency against various yeast species. Saccharomyces cerevisiae is 5- to 10-fold more sensitive to PA (IC50 = 110 µg/mL) than the wild-type Candida albicans SC5314 (IC50 > 1000 µg/mL) [1]. Crucially, C. albicans strains harboring the Fks1 S645Y or S645P point mutations, which confer reduced sensitivity to caspofungin, display increased sensitivity to PA [2].

Antifungal Susceptibility Candida albicans Echinocandin Resistance

Synergistic Antifungal Activity of Poacic Acid with Caspofungin and Fluconazole

Poacic acid exhibits synergistic antifungal activity when used in combination with established clinical agents. It acts synergistically with caspofungin and fluconazole, enhancing their antifungal effects [1]. Combinatorial treatments of PA and caspofungin at sub-MIC/IC50 values demonstrated mild synergistic inhibition against C. albicans and S. cerevisiae [2].

Antifungal Combination Therapy Synergy Caspofungin Fluconazole

Scalable Three-Step Synthesis of Poacic Acid from Ferulic Acid

A practical three-step synthetic route for poacic acid has been established, enabling production at scales required for field trials and industrial applications. Starting from ferulic acid, the process involves esterification (92% yield), peroxidase-catalyzed dehydrodimerization (91% yield of crude diferulates), and alkaline hydrolysis to yield crystalline poacic acid (25% isolated yield, 15% overall yield) [1]. This contrasts with earlier extraction methods yielding only ~0.05% from natural sources [2].

Chemical Synthesis Process Scale-Up Agrochemical Production

Poacic Acid Induces a Distinct Transcriptional Response from Caspofungin

Despite both targeting β-1,3-glucan remodeling, poacic acid and caspofungin activate distinct transcriptional profiles and regulatory circuits in yeast. The effects of PA on cell wall integrity (CWI) signaling have a different underlying mechanism compared to caspofungin [1]. This indicates a unique mode of action for poacic acid, distinct from that of echinocandins.

Transcriptomics Cell Wall Integrity Mode of Action

Optimal Research and Industrial Application Scenarios for Poacic Acid


Mechanistic Studies of Fungal Cell Wall Integrity and β-Glucan Binding

Researchers investigating fungal cell wall dynamics and β-1,3-glucan-specific processes can utilize poacic acid as a selective molecular probe. Its ~30-fold higher binding affinity for β-1,3-glucan over chitin [1] enables precise interrogation of glucan-dependent pathways, minimizing confounding effects from non-specific cell wall interactions. This specificity is critical for dissecting the roles of glucan synthases (Fks1), transglycosylases (Crh1), and glucan elongases (Gas1/Gas2) in cell wall remodeling [1].

Development of Antifungal Therapies Against Echinocandin-Resistant Candida

Poacic acid is a strategic tool for research programs targeting echinocandin-resistant fungal infections. Its increased potency against Candida strains with Fks1 hotspot mutations (e.g., S645Y/P), which reduce caspofungin sensitivity [1], makes it a valuable lead compound or chemical probe. This differential susceptibility profile supports its use in resistance-breaking combination therapies or as a scaffold for developing next-generation antifungals effective against drug-resistant clinical isolates [1].

Synergistic Antifungal Combination Formulations for Crop Protection

The documented synergy of poacic acid with fluconazole and caspofungin [1] supports its development in agricultural fungicide formulations. Combining poacic acid with existing antifungals could reduce effective dosage rates, mitigate environmental impact, and delay the emergence of resistance. The established scalable three-step synthesis from ferulic acid [2] ensures a reliable supply for field trials and potential commercial agrochemical products targeting broad-range pathogens like Sclerotinia sclerotiorum and Alternaria solani [3].

Transcriptomic and Cell Wall Stress Response Research

Investigators studying cellular responses to cell wall perturbation can use poacic acid as a distinct chemical stressor. Its unique transcriptional activation profile, differing from caspofungin and zymolyase [1], provides a novel tool for mapping the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) signaling networks. This enables the identification of stress-specific response pathways and potential drug targets that are not uncovered by traditional echinocandin challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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